molecular formula C13H12N2O B14918999 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B14918999
M. Wt: 212.25 g/mol
InChI Key: VOPVGOUMSWJEIQ-UHFFFAOYSA-N
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Description

2-Phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydrobenzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions, such as the use of solvents and optimization of reaction parameters like temperature and time.

Industrial Production Methods: In an industrial setting, the production of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one often involves multicomponent reactions. These methods are favored due to their efficiency and ability to produce high yields. The reactions are usually carried out under controlled conditions, with careful monitoring of the sequence of reagent addition and the choice of solvents .

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the phenyl group and the benzimidazole core .

Common Reagents and Conditions: Common reagents used in the reactions of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like halides and amines . The conditions for these reactions vary, but they typically require specific temperatures and solvents to achieve optimal results.

Major Products: The major products formed from the reactions of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzimidazole derivatives with additional functional groups, while reduction reactions can produce more saturated compounds .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one

InChI

InChI=1S/C13H12N2O/c16-11-8-4-7-10-12(11)15-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)

InChI Key

VOPVGOUMSWJEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3

Origin of Product

United States

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